molecular formula C10H13NO4 B15133416 Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate CAS No. 41439-83-2

Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B15133416
CAS No.: 41439-83-2
M. Wt: 211.21 g/mol
InChI Key: XBBDACCLCFWBSI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxytyrosinate is a chemical compound derived from tyrosine, an amino acid commonly found in proteins. It is a methyl ester of 3-hydroxytyrosine and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is of particular interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxytyrosinate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxytyrosine with methanol in the presence of an acid catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of enzymatic catalysis, where specific enzymes facilitate the esterification process, offering a more environmentally friendly and selective approach .

Industrial Production Methods

In an industrial setting, the production of methyl 3-hydroxytyrosinate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of biocatalysts in industrial production is also gaining traction due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxytyrosinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-hydroxytyrosinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxytyrosinate involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Methyl 3-hydroxytyrosinate can be compared with other similar compounds, such as:

    Hydroxytyrosol: Known for its potent antioxidant properties, hydroxytyrosol is a phenolic compound found in olive oil.

    Tyrosol: Another phenolic compound, tyrosol, is also found in olive oil and exhibits antioxidant properties.

Properties

IUPAC Name

methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339025
Record name 3-Hydroxytyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41439-83-2
Record name 3-Hydroxytyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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